4-Bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline
Overview
Description
4-Bromo-2-fluoro-6-nitroaniline is a compound that has a molecular weight of 235.01 . It is a pale-yellow to yellow-brown to orange solid .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-6-nitroaniline is1S/C6H4BrFN2O2/c7-3-1-4 (8)6 (9)5 (2-3)10 (11)12/h1-2H,9H2
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
1. Applications in Nonlinear Optical (NLO) Materials
4-Bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline and its derivatives have been studied for their potential use in nonlinear optical (NLO) materials. Vibrational analysis through Fourier Transform-Infrared and Fourier Transform-Raman techniques has been conducted on related compounds. The studies delve into the electron-donating and withdrawing effects on the structure of aniline and analyze the impact of substituent positions on vibrational spectra. Additionally, theoretical computations like density functional theory are utilized to explore hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, which are crucial in understanding and designing NLO materials (Revathi et al., 2017).
2. Antimicrobial Applications
Derivatives of 4-Bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline have been synthesized and evaluated for antimicrobial activities. One such study involves the synthesis of newer compounds from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline, which were assessed for in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis. The synthesized compounds showed significant potency in inhibiting the supercoiling activity of DNA gyrase from Mycobacterium smegmatis, an essential component for the survival of bacteria, indicating the potential of these compounds in antimicrobial applications (Murugesan et al., 2008).
3. Synthetic Methodology and Spectroscopic Analysis
The compound and its related derivatives have also been a focus in the field of synthetic chemistry and spectroscopic analysis. Studies involve developing new synthetic methods and analyzing the spectroscopic properties of synthesized aniline tetramers. These investigations provide insights into the structural and electronic properties of these compounds, which are crucial for their application in various fields such as materials science and pharmaceuticals (Kulszewicz-Bajer et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O3/c11-5-4-6(14(15)16)10(13)8(9(5)12)7-2-1-3-17-7/h4,7H,1-3,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKAUGJSYBOLGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=C(C(=CC(=C2F)Br)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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